![molecular formula C14H16FNO2 B2524950 N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide CAS No. 2411297-51-1](/img/structure/B2524950.png)
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide, also known as Compound 32, is a synthetic compound that has gained attention in scientific research due to its potential application in various fields, including medicinal chemistry and drug development.
Mechanism Of Action
The mechanism of action of N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. It has been shown to have potent activity against certain cancer cell lines and to exhibit anti-inflammatory effects.
Biochemical And Physiological Effects
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as COX-2. In addition, it has been shown to have effects on the immune system, including the modulation of cytokine production.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide in lab experiments is its potent activity against certain cancer cell lines, which makes it a promising drug candidate for further development. It also exhibits anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide. One direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of its potential application in the development of new chemical probes for biological targets. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential application in the treatment of various diseases.
Synthesis Methods
The synthesis of N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide involves several steps, including the reaction of 2-fluorophenol with 3-bromobutan-2-one, followed by the reaction of the resulting intermediate with propargyl bromide. The final product is obtained by the reaction of the intermediate with sodium amide in liquid ammonia. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide has been studied for its potential application in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential application in the development of new chemical probes for biological targets.
properties
IUPAC Name |
N-[3-(2-fluorophenoxy)butan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-4-7-14(17)16-10(2)11(3)18-13-9-6-5-8-12(13)15/h5-6,8-11H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRNZISDENQLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C(C)OC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

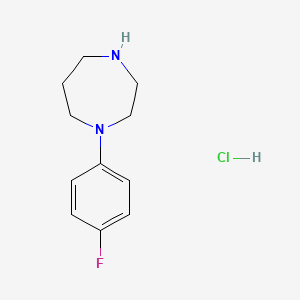
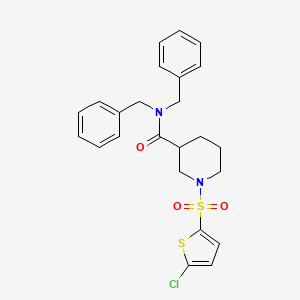
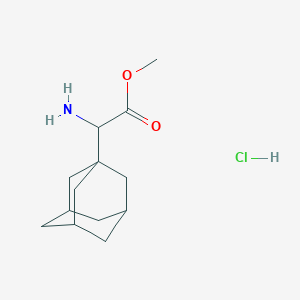
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)

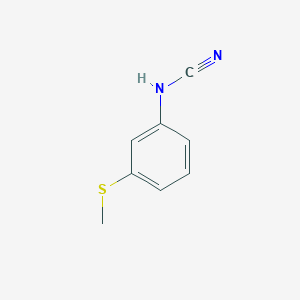
![N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2524878.png)
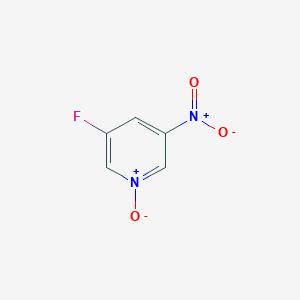
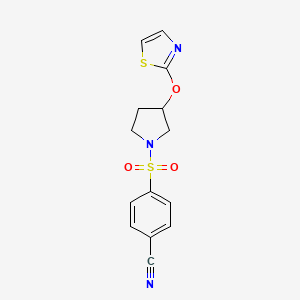
![2-[(2-Bromophenyl)methylsulfanyl]pyrimidine](/img/structure/B2524885.png)
![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2524886.png)
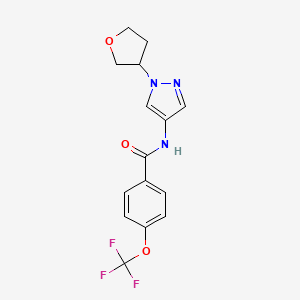
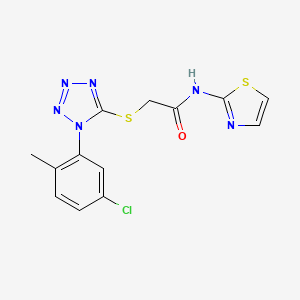
![3-(((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2524890.png)